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Compound of Interest

Compound Name: JNJ525

Cat. No.: B15585085 Get Quote

An In-Depth Technical Guide to the Mechanism of Action of JNJ-38877605, a c-Met Kinase

Inhibitor

Disclaimer: The initial request for information on "JNJ525" did not yield specific results for a

compound with that designation within the context of oncology and kinase inhibition. This guide

focuses on the well-documented Johnson & Johnson c-Met inhibitor, JNJ-38877605, which

aligns with the technical requirements of the original query.

Executive Summary
JNJ-38877605 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of

the c-Met receptor tyrosine kinase.[1] As an ATP-competitive inhibitor, it effectively blocks the

catalytic activity of c-Met, a key driver in tumorigenesis, cell survival, invasion, and tumor

angiogenesis.[1][2] Preclinical studies have demonstrated significant anti-tumor activity in

various cancer models.[2][3] However, clinical development was halted due to species-specific

renal toxicity observed in humans, which was not predicted by initial preclinical toxicology

studies in rats and dogs.[4][5] This document provides a comprehensive overview of the

mechanism of action, preclinical data, and relevant experimental protocols for JNJ-38877605.

Core Mechanism of Action
JNJ-38877605 functions as an ATP-competitive inhibitor of the c-Met kinase.[2][6] By binding to

the ATP-binding site of the c-Met kinase domain, it prevents the phosphorylation of the receptor

and subsequent activation of downstream signaling pathways.[2][3] This inhibition occurs for

both hepatocyte growth factor (HGF)-stimulated and constitutively activated c-Met.[2][6] The
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result is a blockade of c-Met-driven cellular processes, including proliferation, motility, and

invasion.[2]

Quantitative Preclinical Data
The preclinical activity of JNJ-38877605 has been characterized through in vitro and in vivo

studies.

Table 1: In Vitro Potency and Selectivity
Parameter Value Notes

c-Met IC50 4 nM
ATP-competitive inhibition of

catalytic activity.[6][7][8]

Selectivity >600-fold

Highly selective for c-Met over

a panel of approximately 200-

250 other tyrosine and serine-

threonine kinases.[6][7][8][9]

Next Most Potently Inhibited

Kinase
cFMS (IC50 2.6 µM)

Demonstrates a significant

selectivity window.[2][9]

Table 2: Cellular Activity
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Cell Line Cancer Type Effect of JNJ-38877605

GTL-16 Gastric Carcinoma
Inhibition of c-Met

phosphorylation.[6]

MKN-45 Gastric Carcinoma
Reduction of c-Met

phosphorylation.[6]

EBC1 Non-Small Cell Lung Cancer
Reduction of c-Met

phosphorylation.[6]

NCI-H1993 Non-Small Cell Lung Cancer
Reduction of c-Met

phosphorylation.[6]

A549 Non-Small Cell Lung Cancer

Inhibition of CPNE1-induced

MET signaling pathway

activation (at 0.5 µM).[8]

3T3-L1 Preadipocytes

Inhibition of c-Met

phosphorylation and reduction

of lipid accumulation.[7][8]

Table 3: In Vivo Efficacy in Xenograft Models
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Xenograft Model Cancer Type Dosing Regimen Key Outcomes

GTL-16 Gastric Carcinoma
40 mg/kg/day, p.o. for

3 days

Significant decrease

in plasma levels of IL-

8 and GROα; >50%

reduction in uPAR.[6]

[8]

U251 Glioblastoma
50 mg/kg/day, p.o. for

13 days

Inhibition of ionizing

radiation-induced

invasion and

promotion of

apoptosis.[7][8]

Various Solid Tumors
Gastric, Colorectal,

Liver Metastases

Doses at or below

MTD

Significant tumor

regression in MET

amplified models

(MKN-45, GTL-16,

SNU-5, Kato II) and

significant growth

inhibition in others

(NCI-H441, U87 MG).

[9]

Signaling Pathway
JNJ-38877605 targets the c-Met receptor, preventing the activation of multiple downstream

signaling cascades crucial for cancer cell proliferation, survival, and migration.
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c-Met Signaling Pathway Inhibition by JNJ-38877605
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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